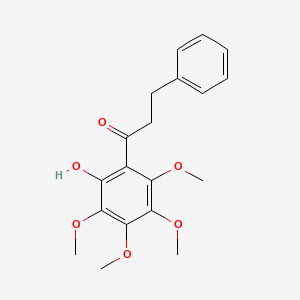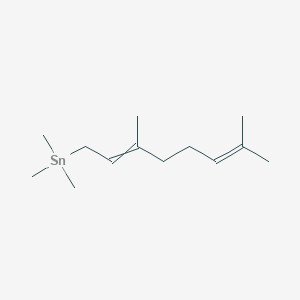
(3,7-Dimethylocta-2,6-dien-1-yl)(trimethyl)stannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,7-Dimethylocta-2,6-dien-1-yl)(trimethyl)stannane is an organotin compound characterized by the presence of a stannane group attached to a dimethylocta-dienyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3,7-Dimethylocta-2,6-dien-1-yl)(trimethyl)stannane typically involves the reaction of 3,7-dimethylocta-2,6-dien-1-ol with trimethyltin chloride. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the stannane bond. The reaction conditions often include anhydrous solvents like tetrahydrofuran (THF) and inert atmosphere to prevent oxidation .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle organotin compounds, which can be toxic.
Análisis De Reacciones Químicas
Types of Reactions
(3,7-Dimethylocta-2,6-dien-1-yl)(trimethyl)stannane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.
Reduction: Reduction reactions can convert the stannane group to other tin-containing species.
Substitution: The trimethylstannane group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce various organotin derivatives .
Aplicaciones Científicas De Investigación
(3,7-Dimethylocta-2,6-dien-1-yl)(trimethyl)stannane has several scientific research applications:
Organic Synthesis: It can be used as a reagent in the synthesis of complex organic molecules.
Materials Science: The compound’s unique properties make it useful in the development of new materials, including polymers and nanomaterials.
Catalysis: It can serve as a catalyst or catalyst precursor in various chemical reactions.
Biological Studies:
Mecanismo De Acción
The mechanism by which (3,7-Dimethylocta-2,6-dien-1-yl)(trimethyl)stannane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The stannane group can form bonds with various biological molecules, potentially inhibiting or modifying their activity. The pathways involved may include disruption of cellular processes or interference with metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
- (E)-3,7-Dimethylocta-2,6-dien-1-yl palmitate
- 3,7-Dimethylocta-2,6-dien-1-ol
- (E)-3,7-Dimethylocta-2,6-dien-1-yl decanoate
Uniqueness
What sets (3,7-Dimethylocta-2,6-dien-1-yl)(trimethyl)stannane apart from similar compounds is the presence of the trimethylstannane group.
Propiedades
Número CAS |
112212-56-3 |
|---|---|
Fórmula molecular |
C13H26Sn |
Peso molecular |
301.06 g/mol |
Nombre IUPAC |
3,7-dimethylocta-2,6-dienyl(trimethyl)stannane |
InChI |
InChI=1S/C10H17.3CH3.Sn/c1-5-10(4)8-6-7-9(2)3;;;;/h5,7H,1,6,8H2,2-4H3;3*1H3; |
Clave InChI |
GXAHEPWETPNNRT-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCCC(=CC[Sn](C)(C)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-([2,2'-Bithiophen]-5-yl)-N-methylacetamide](/img/structure/B14309696.png)
![3-Amino-2-[(4-methylphenyl)methyl]-2,3-dihydro-1H-isoindol-1-one](/img/structure/B14309702.png)
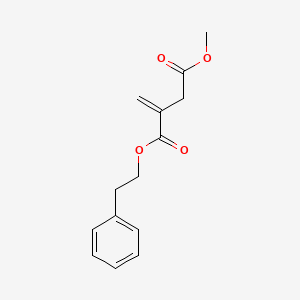
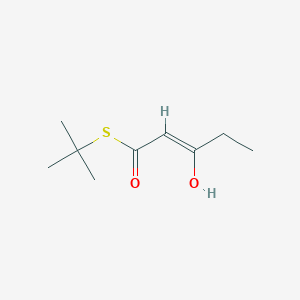
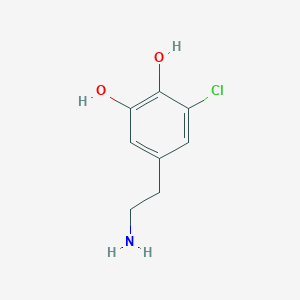
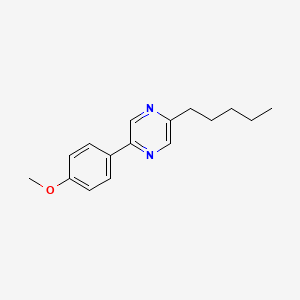
![[6-(3,4,5-Trimethoxybenzoyl)-2H-1,3-benzodioxol-5-yl]acetic acid](/img/structure/B14309732.png)
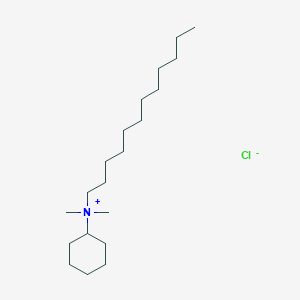
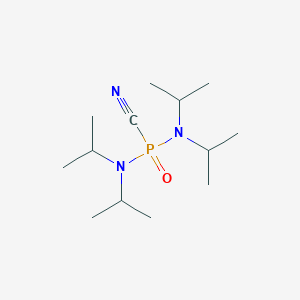
![[(1-Methoxy-4-methylpent-3-en-1-yl)sulfanyl]benzene](/img/structure/B14309752.png)
-lambda~5~-phosphane](/img/structure/B14309753.png)
